

analytical methods for "N,N'-bis(2-methylphenyl)propanediamide" characterization

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Compound of Interest

Compound Name: *N,N'*-bis(2-methylphenyl)propanediamide

CAS No.: 10378-79-7

Cat. No.: B078896

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Executive Summary & Chemical Context

Compound Identity:

- IUPAC Name: **N,N'-bis(2-methylphenyl)propanediamide**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Common Synonyms: N,N'-di-o-tolylmalonamide; Malonic acid di-o-toluidide[\[1\]](#)[\[2\]](#)
- CAS Number: 10378-79-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula:
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Molecular Weight: 282.34 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Application Context: This compound belongs to the class of malonanilides.[\[1\]](#)[\[2\]](#)[\[3\]](#) In pharmaceutical development, it frequently appears as a process-related impurity during the synthesis of amide-based local anesthetics (where o-toluidine is a starting material) or as a

specific ligand in coordination chemistry.[1][2][3] Its structural symmetry and amide hydrogen-bonding capability also make it a critical reference standard for solid-state studies involving polymorphism.[1][2][3]

This guide provides a validated protocol for the structural elucidation and purity profiling of **N,N'-bis(2-methylphenyl)propanediamide**, ensuring compliance with rigorous "Gold Standard" analytical requirements.

Physicochemical Profiling

Before instrumental analysis, the physicochemical behavior must be established to select appropriate solvents and conditions.[1][2][3]

Property	Value / Observation	Analytical Implication
Appearance	White to off-white crystalline powder	Visual inspection for color homogeneity.[1][2][3]
Solubility (High)	DMSO, DMF, Pyridine	Preferred solvents for NMR.[1][2][3]
Solubility (Mod.)	Methanol, Acetonitrile, Ethyl Acetate	Suitable for HPLC mobile phases.[1][2][3]
Solubility (Low)	Water, Hexane	Avoid as primary solvents; useful as anti-solvents.[1][2][3]
Melting Point	> 200°C (Predicted range: 215–225°C)	High thermal stability; GC analysis possible but HPLC preferred to avoid thermal degradation.[1][2][3]
pKa	~11–12 (Amide NH)	Compound is neutral at physiological pH.[1][2][3]

Structural Elucidation Protocols (Identification)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural confirmation. Causality: DMSO-

is selected over CDCl

to prevent amide proton exchange and ensure sharp resolution of the -NH signals, which are critical for confirming the bis-amide structure versus a mono-amide impurity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol:

- Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-
.
- Instrument: 400 MHz (minimum) spectrometer.
- Temperature: 298 K.

Data Interpretation (Self-Validating Logic): The molecule has

symmetry.[\[1\]](#)[\[2\]](#)[\[3\]](#) The spectrum must show a simplified signal set representing half the molecule, with integration values doubling for the full structure.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Validation Check
9.50 – 9.70	Singlet (Broad)	2H	Amide -NH	Must integrate to 2.[1][2][3]0. Disappearance on shake confirms labile protons.[1] [2][3]
7.10 – 7.60	Multiplets	8H	Aromatic Ring (Ar-H)	4 protons per ring.[1][2][3] Look for ortho- substitution pattern.
3.60 – 3.75	Singlet	2H	Malonyl -CH -	Critical Anchor: If this integrates < 2H or appears as a doublet, suspect mono- substitution or contamination.[1] [2][3]
2.20 – 2.30	Singlet	6H	Methyl -CH	Integration of 6H confirms two tolyl groups.[1][2][3]

B. Mass Spectrometry (LC-MS/HRMS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1][2][3] Method: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

Fragmentation Logic: The malonamide linkage is the weakest point.[1][2][3] High collision energy will cleave the amide bond, releasing o-toluidine species.[1][2][3]

DOT Diagram: MS Fragmentation Pathway

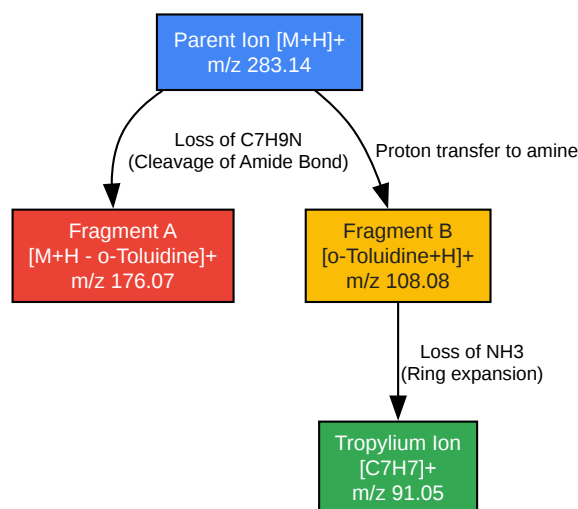


Figure 1: Predicted ESI(+) MS Fragmentation Pathway for N,N'-bis(2-methylphenyl)propanediamide

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Figure 1: The fragmentation pathway highlights the characteristic cleavage of the amide bond, yielding the mono-amide cation (m/z 176) and the toluidine moiety (m/z 108).[1][2][3]

Chromatographic Purity Protocol (HPLC)

Objective: Quantify purity and detect process impurities (e.g., mono-amides, unreacted o-toluidine). Strategy: A standard C18 Reverse Phase method is robust for this moderately lipophilic compound.[1][2][3] Acidic modification is used to suppress silanol activity and sharpen the amine/amide peaks.[1][2][3]

Method Parameters:

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm (Amide band) and 254 nm (Aromatic)
Column Temp	30°C
Injection Vol	5–10 μ L

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	20	Initial Equilibration
10.0	80	Linear Ramp (Elution of Analyte)
12.0	95	Wash Step
12.1	20	Re-equilibration
15.0	20	End of Run

System Suitability Criteria:

- Retention Time: Analyte should elute between 6–9 minutes.
- Tailing Factor:
 -
- Resolution:

between the main peak and any impurity (likely o-toluidine, which elutes earlier).[1][2][3]

Characterization Workflow Diagram

This flowchart ensures a logical progression from raw material to validated reference standard.

[1][2][3]

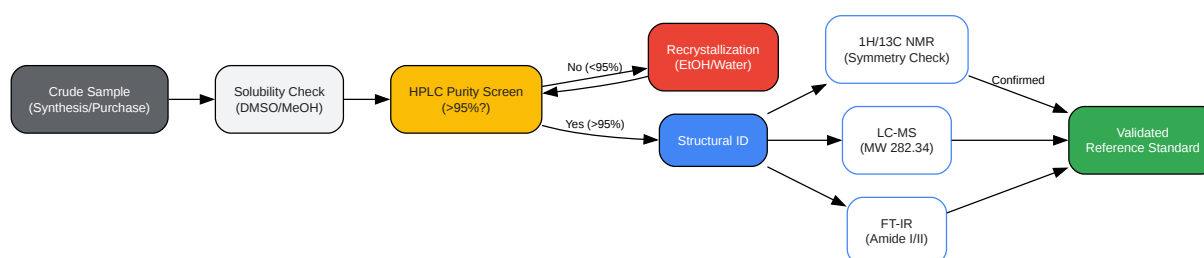


Figure 2: Decision Tree for Characterization and Validation

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Figure 2: Operational workflow for the qualification of **N,N'-bis(2-methylphenyl)propanediamide**.

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